4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C({11})H({15})NO(_{4})S and a molecular weight of 257.31 g/mol . This compound features a thiophene ring substituted with isopropyl, methyl, amino, and carboxylate groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes alkylation to introduce the isopropyl and methyl groups. Subsequent steps include nitration, reduction to introduce the amino group, and esterification to form the carboxylate esters .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance reaction efficiency. Purification steps often include recrystallization and chromatography to achieve the desired product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or aldehydes.
Substitution: The thiophene ring allows for various substitution reactions, where different functional groups can replace the existing substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various thiophene derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound’s biological applications include its use as a probe in biochemical assays. Its derivatives can be used to study enzyme interactions and metabolic pathways .
Medicine: In medicinal chemistry, this compound serves as a precursor for developing pharmaceuticals. Its derivatives have potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
Comparison with Similar Compounds
- 4-Ethyl 2-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate
- 2-Methyl 4-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate
Comparison: Compared to its analogs, 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate exhibits unique reactivity due to the specific positioning of its functional groups. This uniqueness allows for distinct chemical transformations and biological activities, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-O-methyl 4-O-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-5(2)16-10(13)7-6(3)8(11(14)15-4)17-9(7)12/h5H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHBOZGUVXCKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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